molecular formula C8H12N2O3 B097641 Ethyl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 17994-55-7

Ethyl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No. B097641
CAS RN: 17994-55-7
M. Wt: 184.19 g/mol
InChI Key: DIDVRNLWJBGGQJ-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives. These compounds have been extensively studied due to their diverse range of biological activities and applications in medicinal chemistry. The papers provided focus on the synthesis, characterization, and potential applications of various ethyl 6-methyl-2-oxo-tetrahydropyrimidine-5-carboxylate derivatives.

Synthesis Analysis

The synthesis of these compounds typically involves multicomponent reactions, such as the Biginelli reaction, which is a one-pot cyclocondensation of an aldehyde, β-keto ester, and urea or thiourea. For instance, a novel pyrimidine derivative was synthesized using a Biginelli three-component cyclocondensation reaction in the presence of SiCl4 as a catalyst . Another study reported the synthesis of a related compound using PTSA-catalyzed Biginelli reaction . Additionally, microwave irradiation has been employed to facilitate the synthesis process, reducing reaction times significantly .

Molecular Structure Analysis

The molecular structures of these compounds have been elucidated using various spectroscopic techniques and X-ray diffraction crystallography. For example, the crystal structure of a dichloromethyl derivative was determined by X-ray diffraction, and its spectroscopic characterization was performed using FT-IR, 1H, and 13C NMR . Density functional theory (DFT) calculations have also been used to predict the molecular geometry, vibrational frequencies, and NMR chemical shifts, which were found to be in good agreement with experimental data .

Chemical Reactions Analysis

The reactivity of ethyl 6-methyl-2-oxo-tetrahydropyrimidine-5-carboxylate derivatives has been explored in various chemical reactions. For instance, the reaction with thiophenolates can lead to either ring expansion or nucleophilic substitution, depending on the reaction conditions such as reagent ratio, reaction time, and temperature . The basicity and nucleophilicity of the reaction media play a significant role in determining the reaction pathway .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as their optical and electrostatic properties, have been investigated. Nonlinear optical (NLO) properties and molecular electrostatic potential (MEP) were evaluated using DFT calculations, which are important for understanding the reactivity and interaction of these molecules with biological targets . Additionally, the compounds have been screened for biological activities, such as antioxidant and radioprotective activities, indicating their potential therapeutic applications .

Scientific Research Applications

Chemical Reactions and Pathways

Ethyl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate demonstrates diverse chemical behaviors, particularly in reactions with thiophenolates. These reactions can result in either ring expansion or nucleophilic substitution, depending on factors like reagent ratio, reaction time, and temperature. Such versatility in chemical reactions highlights its potential in synthesizing various compounds (Fesenko et al., 2010); (Shutalev et al., 2010).

Thermodynamic Properties

The compound's thermodynamic properties, including enthalpies of combustion and formation, have been studied using bomb calorimetry. These studies are crucial for understanding the compound's stability and reactivity under various conditions (Klachko et al., 2020).

Pharmaceutical Applications

Ethyl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate serves as a precursor in synthesizing compounds with significant pharmaceutical potential. For instance, it has been used in the synthesis of chromone-pyrimidine coupled derivatives, which exhibit diverse biological activities and are potential candidates for antifungal, antibacterial, and anticancer agents (Nikalje et al., 2017); (Tiwari et al., 2018).

Crystallographic Studies

The crystal structures of certain derivatives of ethyl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate have been determined, providing insights into their molecular conformations and potential interactions (Kurbanova et al., 2009).

Density and Viscosity Studies

Investigations into the density, viscosity, and ultrasonic properties of ethyl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate in various solutions have been conducted. Such studies are essential for understanding its solubility and interaction with solvents, which is crucial for its application in various fields (Bajaj & Tekade, 2014).

Safety And Hazards

The compound is known to cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation persists .

properties

IUPAC Name

ethyl 6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-3-13-7(11)6-4-9-8(12)10-5(6)2/h3-4H2,1-2H3,(H2,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIDVRNLWJBGGQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351819
Record name ethyl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

CAS RN

17994-55-7
Record name ethyl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Citations

For This Compound
26
Citations
S Iqbal, NN Shaikh, KM Khan, S Naz… - Medicinal …, 2018 - ingentaconnect.com
Background: Glucuronidation is essential for the metabolism and excretion of toxic substances. β-Glucuronidase enzyme slows down the process of glucuronidation, and thus plays an …
Number of citations: 3 www.ingentaconnect.com
L Ismaili, A Nadaradjane, L Nicod, C Guyon… - European Journal of …, 2008 - Elsevier
New hexahydropyrimido[5,4-c]quinoline-2,5-diones and 2-thioxohexahydropyrimido[5,4-c]quinoline-5-ones were prepared in two steps from ethyl 4-phenyl-6-methyl-2-oxo …
Number of citations: 104 www.sciencedirect.com
A Crespo, A El Maatougui, J Azuaje… - Chemistry of …, 2017 - Springer
In the context of a program to identify selective adenosine A2B receptor antagonists, we have obtained a focused library of 4-substituted 3,4-dihydropyrimidin-2(1H)-ones and its affinity …
Number of citations: 8 link.springer.com
AD Shutalev, EA Kishko, NV Sivova, AY Kuznetsov - Molecules, 1998 - mdpi.com
An efficient one-pot synthesis of 5-acyl-1,2,3,4-tetrahydropyrimidine-2-thiones/ones is described. The synthesis is based on the reaction of readily available α-tosyl substituted thioureas …
Number of citations: 148 www.mdpi.com
AY Khalifa, MS Magtoof, HM Kredy - 2009 - researchgate.net
We describe the syntheses of 3, 4-Dihydropyrimidine-2 (1H) Ones/Thiones by a one-pot cyclocondensation of urea or thiourea, aldehydes and ethylacetoacetates using Ferric (III) …
Number of citations: 1 www.researchgate.net
AD Shutalev, AA Fesenko, ED Strel'tsova - Chemistry of Heterocyclic …, 2022 - Springer
A new general approach to a large variety of hitherto hardly accessible 4-unsubstituted and 4-alkyl-substituted 5-acyl-1,2,3,4-tetrahydropyrimidine-2-thiones(ones) has been developed. …
Number of citations: 4 link.springer.com
I Tomassoli, L Ismaili, M Pudlo, C de Los Ríos… - European journal of …, 2011 - Elsevier
The synthesis, biological evaluation, and molecular modeling of new 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides(4), 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-…
Number of citations: 63 www.sciencedirect.com
L Ismaili, J Monnin, A Etievant, RL Arribas… - ACS Chemical …, 2021 - ACS Publications
Multitarget-directed ligands (MTDLs) are considered a promising therapeutic strategy to address the multifactorial nature of Alzheimer’s disease (AD). Novel MTDLs have been …
Number of citations: 23 pubs.acs.org
L An, L Han, Z Wang, T Huang, H Zhu - … and Pharmaceutical Bulletin, 2016 - jstage.jst.go.jp
In this work, the catalytic activity of calix [8] arene sulfonic acid was successfully investigated for the famous Biginelli reaction. Under ultrasonic irradiation, calix [8] arene sulfonic acid …
Number of citations: 10 www.jstage.jst.go.jp
TM Cui, M Altaf, A Aldarhami, AS Bazaid, NH Saeedi… - Molecules, 2023 - mdpi.com
Overexpression of the thymidine phosphorylase (TP) enzyme induces angiogenesis, which eventually leads to metastasis and tumor growth. The crucial role of TP in cancer …
Number of citations: 7 www.mdpi.com

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